- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

948592-80-1 structure
Nombre del producto:2-Amino-5-methylphenyboronic Acid Pinacol Ester
Número CAS:948592-80-1
MF:C13H20BNO2
Megavatios:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424
2-Amino-5-methylphenyboronic Acid Pinacol Ester Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic acid, pinacol ester
- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
- 2-Amino-5-methylbenzeneboronic acid,pinacol ester
- 2-amino-5-methylphenylboronic acid pinacolate ester
- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- BESTIPHARMA 525-084
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Amino-5-methylbenzeneboronic acid pinacol ester
- 2-Amino-5-methylphenylboronic acid pinacol ester
- 4-Methylaniline-2-boronic acid pinacolato ester
- 948592-80-1
- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
- DTXSID60590351
- 2-Amino-5-methylphenyboronic acid pinacol ester
- AKOS015893487
- SCHEMBL3191098
- 4-Methylaniline-2-boronic acid pinacol ester
- 2-Amino-5-methylbenzeneboronic acid, pinacol ester
- EN300-7390340
- AB29207
- W16868
- LOOBNTHIWCHTCR-UHFFFAOYSA-N
- MFCD06795664
- CS-0037883
- AS-55680
- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic Acid Pinacol Ester
-
- MDL: MFCD06795664
- Renchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- Clave inchi: LOOBNTHIWCHTCR-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1
Atributos calculados
- Calidad precisa: 233.15900
- Masa isotópica única: 233.1587090g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 1
- Complejidad: 277
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 44.5Ų
Propiedades experimentales
- PSA: 44.48000
- Logp: 2.45760
2-Amino-5-methylphenyboronic Acid Pinacol Ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR40461-1g |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 1g |
£74.00 | 2025-02-20 | |
Ambeed | A825909-25g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | 98% | 25g |
$1399.0 | 2024-08-02 | |
ChemScence | CS-0037883-250mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 250mg |
$100.0 | 2022-04-26 | |
Chemenu | CM219364-1g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | 95+% | 1g |
$206 | 2021-06-16 | |
abcr | AB175394-1 g |
2-Amino-5-methylphenyboronic acid, pinacol ester; . |
948592-80-1 | 1g |
€382.00 | 2023-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 100mg |
412CNY | 2021-05-08 | |
TRC | A634368-50mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 50mg |
$ 64.00 | 2023-04-19 | ||
TRC | A634368-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-306618A-1 g |
2-Amino-5-methylphenyboronic acid, pinacol ester, |
948592-80-1 | 1g |
¥3,415.00 | 2023-07-11 | ||
1PlusChem | 1P005UP3-250mg |
2-Amino-5-methylphenyboronic acid, pinacol ester |
948592-80-1 | 98% | 250mg |
$34.00 | 2025-02-21 |
2-Amino-5-methylphenyboronic Acid Pinacol Ester Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C
Referencia
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole HeterocyclesJournal of Organic Chemistry, 2014, 79(6), 2781-2791,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referencia
- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated AnilinesOrganic Letters, 2020, 22(22), 9102-9106,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt
Referencia
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl AzidesOrganic Letters, 2013, 15(4), 824-827,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C
Referencia
- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated AlkenesACS Catalysis, 2022, 12(2), 837-845,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting MaterialEuropean Journal of Organic Chemistry, 2023, 26(13),,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt
1.2 10 h, reflux
1.2 10 h, reflux
Referencia
- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referencia
- Oxidation of Non-Activated Anilines to Generate N-Aryl NitrenoidsJournal of the American Chemical Society, 2020, 142(9), 4456-4463,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referencia
- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus ElectrocyclizationJournal of the American Chemical Society, 2016, 138(40), 13271-13280,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Referencia
- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom sourceJournal of the American Chemical Society, 2012, 134(17), 7262-7265,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referencia
- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C
Referencia
- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activityOrganic & Biomolecular Chemistry, 2012, 10(10), 2101-2112,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridinesTetrahedron, 2010, 66(4), 862-870,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C
Referencia
- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl AzidesOrganic Letters, 2014, 16(11), 2916-2919,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referencia
- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensationResults in Chemistry, 2021, 3,,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C
Referencia
- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl AzidesOrganic Letters, 2015, 17(4), 802-805,
2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products
2-Amino-5-methylphenyboronic Acid Pinacol Ester Literatura relevante
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester) Productos relacionados
- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 222550-62-1(tert-butyl (2S)-2-(ethylamino)-3-phenylpropanoate)
- 1024431-81-9(1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-(trifluoromethoxy)phenyl)urea)
- 1261723-58-3(4'-Chloro-2'-chloromethyl-2,3-difluorobiphenyl)
- 2228124-46-5(methyl 2-amino-2-1-(2-hydroxy-4-methylphenyl)cyclopropylacetate)
- 2680882-27-1(4-{(benzyloxy)carbonyl(2-methoxy-5-methylphenyl)amino}butanoic acid)
- 2227801-46-7(rac-(1R,3R)-3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 1227573-96-7(2-Fluoro-3-phenylisonicotinaldehyde)
- 1358511-68-8(N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide)
- 2353842-97-2(3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):252.0/1259.0